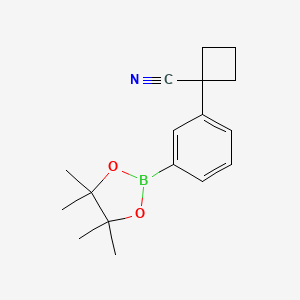
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is a complex organic compound that features a cyclobutane ring, a nitrile group, and a boron-containing dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile typically involves multiple steps. One common method starts with the preparation of the boron-containing dioxaborolane moiety, which can be synthesized through the reaction of pinacol with boron trihalides or boronic acids . The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and aryl halides . Finally, the cyclobutanecarbonitrile group is added through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products
The major products formed from these reactions include various oxygenated derivatives, reduced forms of the compound, and substituted amides or esters .
科学研究应用
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane moiety. This moiety can undergo Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds . The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives .
相似化合物的比较
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is unique due to the combination of its cyclobutane ring and nitrile group with the boron-containing dioxaborolane moiety. This combination provides a versatile platform for various chemical transformations and applications in different fields .
生物活性
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarbonitrile is a compound that incorporates a boron-containing moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H22BNO2, with a molecular weight of approximately 283.17 g/mol. The structure features a cyclobutane ring and a boron-containing dioxaborolane group that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22BNO2 |
| Molecular Weight | 283.17 g/mol |
| Purity | >98% (HPLC) |
| Storage Temperature | 2-8°C |
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance, derivatives of boron compounds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar boron-containing compound significantly reduced the viability of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Compounds with boron functionalities have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Research Findings : In a controlled experiment, a related compound was found to inhibit the expression of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Boron Interaction : Boron compounds can form complexes with biomolecules such as proteins and nucleic acids, altering their function.
- Reactive Oxygen Species (ROS) : Some studies suggest that boron-containing compounds may induce oxidative stress in cancer cells, leading to cell death.
- Signal Transduction Modulation : These compounds may interfere with signaling pathways critical for cell proliferation and survival.
Comparative Analysis
To better understand the biological activity of this compound compared to other boron derivatives, a comparative analysis was conducted:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | ROS induction; signal modulation |
| Boronophenylalanine (BPA) | Moderate | Low | Targeted delivery; apoptosis induction |
| 4-Borono-L-phenylalanine | High | High | Protein modification; cytokine inhibition |
属性
分子式 |
C17H22BNO2 |
|---|---|
分子量 |
283.2 g/mol |
IUPAC 名称 |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C17H22BNO2/c1-15(2)16(3,4)21-18(20-15)14-8-5-7-13(11-14)17(12-19)9-6-10-17/h5,7-8,11H,6,9-10H2,1-4H3 |
InChI 键 |
TVAWQQLOMWXNDH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















